Benzoic acid, p-(carboxymethylsulfonyl)-
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Overview
Description
Benzoic acid, p-(carboxymethylsulfonyl)- is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a carboxymethylsulfonyl group attached to the para position of the benzoic acid ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(carboxymethylsulfonyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the preparation of benzoic acid from bromobenzene involves the formation of a Grignard reagent, which is then reacted with carbon dioxide to form the desired carboxylic acid . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .
Industrial Production Methods
Industrial production of benzoic acid, p-(carboxymethylsulfonyl)- typically involves large-scale oxidation processes. The use of catalysts such as manganese or cobalt naphthenates is common in these processes to ensure efficient conversion and high yields .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(carboxymethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic acyl substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and carbonyldiimidazole are used to activate the carboxyl group for substitution reactions
Major Products Formed
The major products formed from these reactions include esters, amides, and other carboxylic acid derivatives .
Scientific Research Applications
Benzoic acid, p-(carboxymethylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, p-(carboxymethylsulfonyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in the detoxification and excretion of harmful substances. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Benzoic acid, p-(carboxymethylsulfonyl)- can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic acid: Known for its use in the synthesis of parabens, which are used as preservatives.
3,4-Dihydroxybenzoic acid: Exhibits strong antioxidant properties and is used in various pharmaceutical applications
The uniqueness of benzoic acid, p-(carboxymethylsulfonyl)- lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
98948-26-6 |
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Molecular Formula |
C9H8O6S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
4-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
OENAASIFBJNFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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